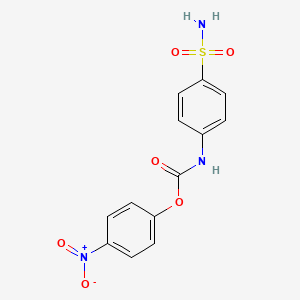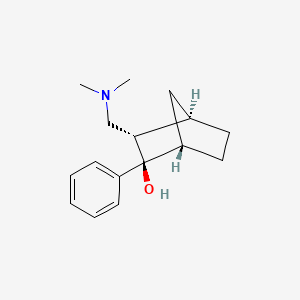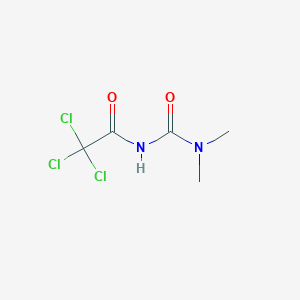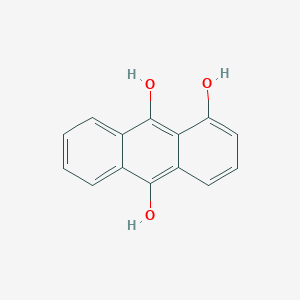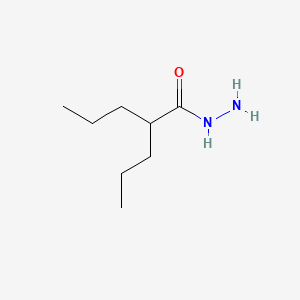
Valeric acid, 2-propyl-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of valeric acid, 2-propyl-, hydrazide typically involves the reaction of valeric acid or its derivatives with hydrazine hydrate. The process can be summarized as follows:
Esterification: Valeric acid is first converted to its ester form using an alcohol and an acid catalyst.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield the hydrazide.
Industrial Production Methods: In an industrial setting, the production of hydrazides, including this compound, can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction while minimizing the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions: Valeric acid, 2-propyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Aplicaciones Científicas De Investigación
Valeric acid, 2-propyl-, hydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of hydrazone derivatives, which exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Mecanismo De Acción
The mechanism of action of valeric acid, 2-propyl-, hydrazide involves its interaction with biological targets through its hydrazide group. This group can form covalent bonds with enzymes or receptors, thereby modulating their activity. The compound can also undergo metabolic transformations to produce active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Valeric Acid: A straight-chain alkyl carboxylic acid with similar structural features but lacks the hydrazide group.
Isovaleric Acid: A branched-chain isomer of valeric acid with different chemical properties.
Butyric Acid: A shorter-chain carboxylic acid with similar reactivity but different biological effects.
Uniqueness: Valeric acid, 2-propyl-, hydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent acid and other similar compounds. This uniqueness makes it valuable in the synthesis of specialized bioactive molecules and industrial applications .
Propiedades
Número CAS |
22632-36-6 |
|---|---|
Fórmula molecular |
C8H18N2O |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-propylpentanehydrazide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7(6-4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11) |
Clave InChI |
SPBGNIXKTUSIGD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


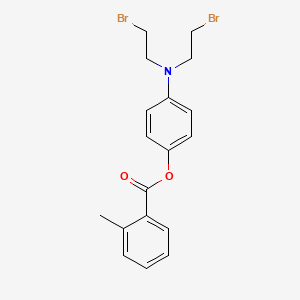
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)
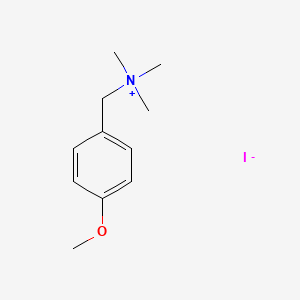
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
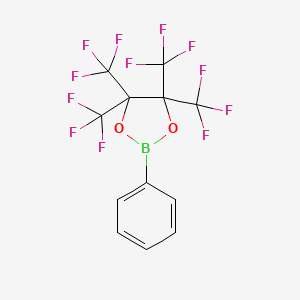
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)

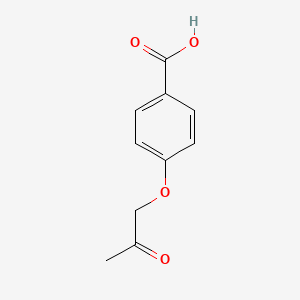
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
